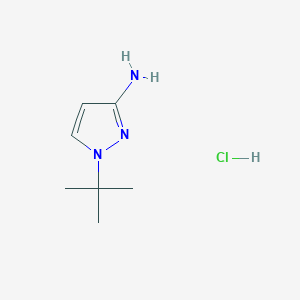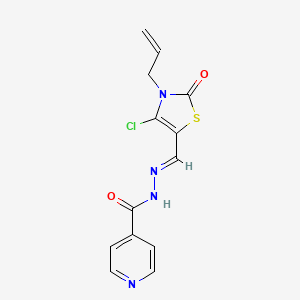
(2-Cloro-1,3-tiazol-5-il)metil 2-fenilacetato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Chloro-1,3-thiazol-5-yl)methyl 2-phenylacetate is a chemical compound that belongs to the class of thiazole derivatives. This compound has gained significant attention in the scientific community due to its potential biological activity and therapeutic applications.
Aplicaciones Científicas De Investigación
(2-Chloro-1,3-thiazol-5-yl)methyl 2-phenylacetate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-1,3-thiazol-5-yl)methyl 2-phenylacetate typically involves the reaction of 2-chloro-1,3-thiazole with phenylacetic acid under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
In industrial settings, the production of (2-Chloro-1,3-thiazol-5-yl)methyl 2-phenylacetate may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
(2-Chloro-1,3-thiazol-5-yl)methyl 2-phenylacetate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the thiazole ring can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can undergo reduction to form thiazolidines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include various thiazole derivatives with different substituents.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include thiazolidines.
Mecanismo De Acción
The mechanism of action of (2-Chloro-1,3-thiazol-5-yl)methyl 2-phenylacetate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity. Additionally, it may interact with cellular receptors and signaling pathways, contributing to its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
1,3,4-Thiadiazoles: Known for their antimicrobial and anticancer activities.
Thioamides: Used in the synthesis of various pharmaceuticals.
5-Arylazothiazoles: Investigated for their antimicrobial properties.
Uniqueness
(2-Chloro-1,3-thiazol-5-yl)methyl 2-phenylacetate is unique due to its specific chemical structure, which imparts distinct biological activities and therapeutic potential. Its combination of a thiazole ring with a phenylacetate moiety makes it a versatile compound for various applications in research and industry .
Propiedades
IUPAC Name |
(2-chloro-1,3-thiazol-5-yl)methyl 2-phenylacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2S/c13-12-14-7-10(17-12)8-16-11(15)6-9-4-2-1-3-5-9/h1-5,7H,6,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SORXZHJIQYEQBT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)OCC2=CN=C(S2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-1-benzyl-3-(((5-chloro-2-methylphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2357674.png)
![2-[(4-Chlorophenoxy)methyl]-1-(2-ethoxyethyl)benzimidazole](/img/structure/B2357675.png)



![2,4-Bis[4-(diethylamino)-2-hydroxyphenyl]squaraine](/img/structure/B2357680.png)

![1-Methyl-8-(4-methylphenyl)-5-[(3-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2357683.png)
![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2357684.png)
![[3,3'-Bipyridin]-2-amine, 5-bromo-](/img/structure/B2357685.png)
![3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-sulfonyl chloride](/img/structure/B2357688.png)
![2-[4-ethyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2357689.png)

